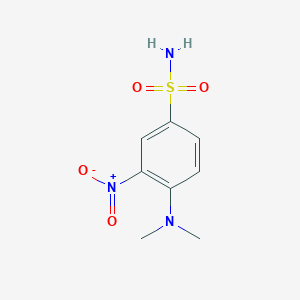

4-(Dimethylamino)-3-nitrobenzenesulfonamide

説明

特性

IUPAC Name |

4-(dimethylamino)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-10(2)7-4-3-6(16(9,14)15)5-8(7)11(12)13/h3-5H,1-2H3,(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXQRSWSBOLTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-nitrobenzenesulfonamide typically involves the nitration of 4-(Dimethylamino)benzenesulfonamide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-3-nitrobenzenesulfonamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(Dimethylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-(Dimethylamino)-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Dimethylamino)-3-nitrobenzenesulfonamide has been extensively studied for its biological properties:

- Antibacterial Properties : It acts as a competitive inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antitumor Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231), with IC50 values in the low micromolar range .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.52 - 6.31 | Significant inhibition |

| MCF-7 | 1.52 - 6.31 | Significant inhibition |

Chemical Reactions

The compound serves as a reagent in various organic synthesis reactions:

- Oxidation : The nitro group can be reduced to an amino group under specific conditions.

- Substitution Reactions : The sulfonamide group participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene ring.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of several sulfonamide derivatives, 4-(dimethylamino)-3-nitrobenzenesulfonamide demonstrated a notable ability to inhibit tumor cell proliferation in vitro. The compound induced apoptosis significantly in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to controls .

Case Study 2: Antibacterial Efficacy

Research on the antibacterial properties of this compound showed that it effectively inhibited bacterial growth at concentrations as low as 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae. The anti-biofilm activity was also notable, demonstrating potential for treating biofilm-associated infections .

作用機序

The mechanism of action of 4-(Dimethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

類似化合物との比較

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in 4-(Dimethylamino)-3-nitrobenzenesulfonamide is electron-donating, which increases electron density at the benzene ring compared to the electron-withdrawing chloro group in 4-chloro-3-nitrobenzenesulfonamide. This difference influences reactivity in substitution reactions and biological target interactions .

- Solubility: Compounds with polar substituents (e.g., -OH in , -SO₂NH₂ in ) exhibit higher aqueous solubility compared to nonpolar analogs like the tert-butyl derivative in .

Pharmacological Activity

- Antimicrobial Potential: Sulfonamide derivatives with aromatic amines (e.g., ) show broad-spectrum antimicrobial activity. However, 4-(Dimethylamino)-3-nitrobenzenesulfonamide’s dimethylamino group may reduce bacterial membrane penetration compared to less bulky substituents .

- Apoptosis Inhibition: Derivatives like N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide (CAS: 406233-35-0) demonstrate nanomolar Ki values (1.2 nM) against Bcl-XL, highlighting the critical role of the dimethylamino group in target binding .

Physical and Chemical Properties

生物活性

Introduction

4-(Dimethylamino)-3-nitrobenzenesulfonamide, commonly referred to as DMANS, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMANS, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₁₀N₄O₃S

- Molecular Weight : 218.25 g/mol

- IUPAC Name : 4-(dimethylamino)-3-nitrobenzenesulfonamide

DMANS exhibits several mechanisms of action that contribute to its biological activity:

- Carbonic Anhydrase Inhibition : DMANS has been shown to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis. The compound demonstrates a low micromolar inhibitory efficacy against these isoforms, being approximately 13-fold more effective against CA IX than against the ubiquitous isoforms CA I and II .

- Anticancer Activity : In vitro studies have indicated that DMANS possesses significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. The compound's selectivity for cancer cells over normal cells suggests a promising therapeutic index .

- Induction of Apoptosis : DMANS has been reported to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity, indicating late apoptotic phases. This effect was notably pronounced in the MDA-MB-231 cell line .

- Antibacterial Properties : The compound also exhibits antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, DMANS showed significant inhibition rates (80.69% for S. aureus) compared to positive controls .

Table 1: Summary of Biological Activities

Detailed Findings

- Inhibition of Carbonic Anhydrases :

- Anticancer Efficacy :

- Mechanistic Insights into Apoptosis :

- Antibacterial Activity :

Q & A

Q. How are contradictions in proposed reaction mechanisms resolved?

- Methodological Answer : Kinetic isotope effects (KIE) and trapping experiments identify intermediates (e.g., nitrenes in nitro reductions). In situ IR spectroscopy monitors transient species, while DFT calculations validate plausible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。